molecular formula C17H26N2O2 B4836600 4-(acetylamino)-N-octylbenzamide

4-(acetylamino)-N-octylbenzamide

Cat. No.: B4836600
M. Wt: 290.4 g/mol
InChI Key: PGHXPVMAGJHDAY-UHFFFAOYSA-N
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Description

4-(Acetylamino)-N-octylbenzamide is a benzamide derivative characterized by an acetylamino group at the para position of the benzene ring and an octyl alkyl chain attached to the amide nitrogen.

Properties

IUPAC Name

4-acetamido-N-octylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N2O2/c1-3-4-5-6-7-8-13-18-17(21)15-9-11-16(12-10-15)19-14(2)20/h9-12H,3-8,13H2,1-2H3,(H,18,21)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGHXPVMAGJHDAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCNC(=O)C1=CC=C(C=C1)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Properties

Compound Name Structure/Substituents Biological Activity Key Findings Reference ID
CI-994 (4-(Acetylamino)-N-(2-aminophenyl)benzamide) N-(2-aminophenyl) substituent HDAC inhibition (anticancer) Inhibits HDAC-1/2, induces histone H3 hyperacetylation in HCT-8 cells; antitumor activity via cytostatic effects .
4-Methoxy-2-[[4-(acetylamino)phenyl]sulfonyl]benzoic acid hydrazide Sulfonamide backbone with methoxy group Antitubercular Synthesized as part of sulfonamide derivatives; confirmed via FTIR and elemental analysis .
18 (4-(Acetylamino)naphthalen-1-yl derivative) Naphthalene core with acetylamino group TG2 transglutaminase inhibition 4-Acetylamino substitution enhances TG2 inhibitory activity; synthesized via sulfonyl chloride intermediates .
(±)-SNAP-7941 (MCHR1 antagonist) Piperidinyl-propylamino substituent Melanin-concentrating hormone receptor antagonism Fluorinated analogues show improved in vivo stability; acetylamino-phenyl group critical for receptor binding .
Inosiplex (4-(Acetylamino)benzoate salt) Benzoate salt with dimethylamino-propanol Immunomodulatory Component of a multi-drug formulation; structural role in solubility and bioavailability .

Impact of Substituents on Activity and Physicochemical Properties

  • N-Substituent Effects: CI-994: The N-(2-aminophenyl) group facilitates HDAC inhibition by interacting with zinc ions in the enzyme’s active site . Octyl Chain in 4-(Acetylamino)-N-octylbenzamide: The long alkyl chain likely increases lipophilicity, enhancing cell membrane penetration compared to shorter chains (e.g., methyl or ethyl). This property is critical for compounds targeting intracellular enzymes like HDACs or TG2 . Sulfonamide Derivatives: The sulfonyl group in antitubercular agents (e.g., compound 12) improves binding to bacterial targets, while the acetylamino group stabilizes the aromatic pharmacophore .
  • Acetylamino Group Position: Para-substitution (as in 4-(acetylamino)-N-octylbenzamide) is common in bioactive analogs, ensuring optimal spatial orientation for target binding. Ortho or meta substitutions (e.g., in MCHR1 antagonists) may alter receptor selectivity .

Toxicity and Pharmacokinetics

  • CI-994 : Demonstrates dose-dependent toxicity in rodent models (e.g., TDLo of 70 mg/kg in rats), with hematological side effects .
  • Octyl Derivative : While specific toxicity data are unavailable, the octyl chain may reduce renal clearance, requiring careful dose optimization to avoid accumulation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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